2,2',2''-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene)
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Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) is a complex organic compound known for its unique structural properties It consists of a benzene core substituted with three fluorene units, each of which is further substituted with ethenyl and dipropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through a series of aromatic substitution reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core via Friedel-Crafts alkylation.
Introduction of Ethenyl and Dipropyl Groups: The ethenyl and dipropyl groups are introduced through subsequent alkylation and vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces ethyl-substituted derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
Fluorescent Properties: The fluorene units contribute to its fluorescence, which can be harnessed for imaging applications.
Chemical Reactivity: The presence of ethenyl and dipropyl groups influences its reactivity in various chemical reactions.
Comparison with Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can be compared with similar compounds such as:
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar benzene core but different substituents, leading to different chemical properties and applications.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromophenyl groups instead of fluorene units, resulting in different reactivity and uses.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Another compound with a benzene core but different heterocyclic substituents, used in different research areas.
Properties
CAS No. |
500224-49-7 |
---|---|
Molecular Formula |
C69H72 |
Molecular Weight |
901.3 g/mol |
IUPAC Name |
2-[3,5-bis(7-ethenyl-9,9-dipropylfluoren-2-yl)phenyl]-7-ethenyl-9,9-dipropylfluorene |
InChI |
InChI=1S/C69H72/c1-10-31-67(32-11-2)61-37-46(16-7)19-25-55(61)58-28-22-49(43-64(58)67)52-40-53(50-23-29-59-56-26-20-47(17-8)38-62(56)68(33-12-3,34-13-4)65(59)44-50)42-54(41-52)51-24-30-60-57-27-21-48(18-9)39-63(57)69(35-14-5,36-15-6)66(60)45-51/h16-30,37-45H,7-15,31-36H2,1-6H3 |
InChI Key |
BWESUGXKJCQGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=C(C6(CCC)CCC)C=C(C=C7)C=C)C8=CC9=C(C=C8)C1=C(C9(CCC)CCC)C=C(C=C1)C=C)CCC |
Origin of Product |
United States |
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